3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde
Description
Contextualization within Substituted Benzaldehyde (B42025) Chemistry
Substituted benzaldehydes are a cornerstone of modern organic chemistry. They are aromatic aldehydes that feature various functional groups attached to the benzene (B151609) ring, which significantly influences their chemical and physical properties. The parent molecule, benzaldehyde, consists of a benzene ring with a formyl group (-CHO). The addition of substituents like methoxy (B1213986) (-OCH₃) and difluoroethoxy (-OCH₂CF₂H) groups, as in the case of 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde, is intended to modulate the molecule's reactivity, solubility, and biological activity.
Generally, the aldehyde group is a versatile functional handle for numerous chemical transformations, including oxidation, reduction, and a wide array of condensation and carbon-carbon bond-forming reactions. The electronic nature of the substituents on the aromatic ring dictates the reactivity of the aldehyde group. For instance, electron-donating groups can increase the electron density on the ring and influence the reactivity of the aldehyde.
Strategic Importance in Organic Synthesis Research
While no specific research exists for this compound, the strategic importance of similarly structured molecules is well-established. Fluorinated functional groups, such as the difluoroethoxy group, are of immense interest in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
For example, the related compound 4-(difluoromethoxy)-3-methoxybenzaldehyde is a known key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). thieme-connect.comgoogle.com In this context, the difluoromethoxy group is crucial for the drug's activity. It is plausible that the 2,2-difluoroethoxy group in the target compound could be explored for similar purposes, aiming to fine-tune the biological and physical properties of potential new chemical entities. However, no such studies on this compound have been published.
Overview of Current Research Trajectories for this compound
Currently, there are no discernible research trajectories for this compound. The absence of this compound in chemical supplier catalogs and research publications suggests that it has not been synthesized or studied in any significant capacity. Future research could potentially focus on:
Development of a novel synthetic route: The synthesis would likely start from a readily available precursor like isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and introduce the 2,2-difluoroethoxy group.
Characterization: Once synthesized, the compound's physical and spectroscopic properties would need to be thoroughly documented.
Exploration as a building block: Researchers could then use it as a starting material to synthesize more complex molecules for applications in medicinal chemistry, agrochemicals, or materials science.
Until such foundational research is conducted and published, the scientific understanding and potential applications of this compound remain purely speculative.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-3-2-7(5-13)4-9(8)15-6-10(11)12/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMSEMEPKOWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,2 Difluoroethoxy 4 Methoxybenzaldehyde
Retrosynthetic Analysis and Design Principles
A logical retrosynthetic analysis of 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde points to a disconnection of the ether linkage, a common strategy for aromatic ethers. This approach identifies two primary synthons: a nucleophilic phenoxide derived from a substituted benzaldehyde (B42025) and an electrophilic 2,2-difluoroethyl group.
The most practical and readily available precursor for the aromatic portion is 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin (B20041). This choice is dictated by its structural similarity to the target molecule, possessing the required aldehyde and methoxy (B1213986) functionalities in the correct positions. The key transformation, therefore, becomes the formation of the ether bond at the 3-position.
The corresponding synthetic equivalent for the electrophilic 2,2-difluoroethyl synthon could be a variety of reagents, such as 2,2-difluoroethyl halide (e.g., bromide or iodide) or a more reactive species like 2,2-difluoroethyl triflate. The selection of this reagent is crucial for achieving an efficient reaction.
This retrosynthetic design is fundamentally based on the well-established Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. The design principles revolve around the generation of a potent nucleophile (the phenoxide of isovanillin) and its subsequent reaction with a suitable electrophile carrying the 2,2-difluoroethyl moiety.
Classical Synthetic Routes to the Compound
The classical synthesis of this compound is predominantly achieved through the Williamson ether synthesis, a reliable and widely used method for preparing ethers.
Multi-step Reaction Pathways from Precursors
The synthesis commences with the deprotonation of the phenolic hydroxyl group of isovanillin to form a more nucleophilic phenoxide ion. This is typically achieved by treating isovanillin with a suitable base. Common bases employed for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and promote the desired nucleophilic substitution.
Following the formation of the isovanillin phenoxide, the electrophilic 2,2-difluoroethylating agent is introduced. While 2,2-difluoroethyl bromide could be used, reagents with better leaving groups, such as 2,2-difluoroethyl tosylate or triflate, can enhance the reaction rate. The phenoxide ion then displaces the leaving group on the 2,2-difluoroethylating agent in an Sₙ2 reaction to form the desired ether linkage, yielding this compound.
The reaction mixture is typically heated to ensure a reasonable reaction rate. Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. Purification is then carried out using standard techniques like recrystallization or column chromatography to isolate the pure product.
Identification and Utilization of Key Synthetic Intermediates
The primary and most crucial intermediate in this classical synthetic route is the isovanillin phenoxide . The in situ generation of this intermediate is pivotal for the success of the synthesis. The nucleophilicity of the phenoxide is significantly greater than that of the starting phenol, enabling the subsequent etherification to proceed efficiently.
Table 1: Key Components in the Classical Synthesis of this compound
| Role | Compound Name |
| Precursor | Isovanillin |
| Base | Sodium Hydroxide |
| 2,2-Difluoroethylating Agent | 2,2-Difluoroethyl Bromide |
| Solvent | Dimethylformamide |
Modern and Optimized Synthetic Approaches
Catalytic Methods in Synthesis and Process Efficiency
To enhance the efficiency of the Williamson ether synthesis for this compound, Phase Transfer Catalysis (PTC) can be employed. This method is particularly useful when dealing with reactions involving a water-soluble reactant (like the phenoxide formed with an inorganic base) and an organic-soluble reactant (the difluoroethylating agent).
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase (or solid surface) to the organic phase where the reaction with the electrophile occurs. google.com This approach can lead to several advantages:
Milder Reaction Conditions: The need for harsh, anhydrous conditions and strictly aprotic solvents can often be circumvented. Reactions can sometimes be performed in biphasic systems, including the use of more environmentally friendly solvents like water. google.com
Increased Reaction Rates: By bringing the reacting species together in the same phase, the reaction rate is significantly enhanced.
Simplified Work-up: The separation of the catalyst and product can be more straightforward compared to reactions in homogeneous systems.
For instance, a patent for the synthesis of the analogous 3-ethoxy-4-methoxybenzaldehyde (B45797) describes the use of catalysts like tetrabutylammonium fluoride (B91410) or benzyltriethylammonium chloride in an aqueous solvent system, achieving high yields. google.com This methodology is directly applicable to the synthesis of the target difluoroethoxy compound.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.
Use of Safer Solvents: Traditional syntheses often employ solvents like DMF, which have associated health and environmental concerns. Green chemistry encourages the exploration of safer alternatives. As demonstrated in patents for similar compounds, water can be used as a solvent in conjunction with phase transfer catalysis, representing a significant green improvement. google.com
Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can drastically reduce reaction times and energy consumption. researchgate.netsacredheart.eduorgchemres.org Microwave irradiation can efficiently heat the polar reactants and solvents, leading to a rapid increase in temperature and significantly accelerated reaction rates. semanticscholar.org The Williamson ether synthesis of aromatic ethers has been shown to be amenable to microwave heating, often resulting in higher yields in a fraction of the time required for conventional heating. This approach not only saves energy but also increases throughput.
Catalysis: As discussed, the use of phase-transfer catalysts aligns with green chemistry principles by enabling reactions to proceed more efficiently, often under milder conditions and with reduced waste generation. rjptonline.orgcrdeepjournal.org Catalytic approaches are inherently preferable to stoichiometric reagents in terms of atom economy and waste reduction.
By integrating these modern and green approaches, the synthesis of this compound can be transformed into a more efficient, cost-effective, and environmentally responsible process.
Table 2: Modern and Optimized Synthetic Approaches
| Approach | Key Feature | Potential Advantage |
| Phase Transfer Catalysis | Use of a catalyst (e.g., quaternary ammonium salt) | Milder conditions, faster rates, potential for aqueous media |
| Microwave-Assisted Synthesis | Application of microwave irradiation | Drastically reduced reaction times, energy efficiency |
| Use of Safer Solvents | Replacement of traditional solvents (e.g., DMF) with water | Reduced environmental impact and health hazards |
Reaction Condition Optimization and Yield Enhancement Strategies
The synthesis of this compound typically proceeds via a Williamson ether synthesis, where isovanillin (3-hydroxy-4-methoxybenzaldehyde) is reacted with a 2,2-difluoroethylating agent. The optimization of this reaction involves a systematic investigation of various parameters to achieve the desired product in high yield and purity.
Key parameters that are typically optimized include the choice of base, solvent, temperature, and the difluoroethylating agent. The selection of an appropriate base is critical to deprotonate the phenolic hydroxyl group of isovanillin, thereby activating it for nucleophilic attack. Common bases explored for such reactions include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), as well as organic bases. The choice of solvent is equally important, as it influences the solubility of the reactants and the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are often employed.
Reaction temperature and time are interdependent variables that are fine-tuned to ensure the reaction goes to completion without the formation of significant by-products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.
Yield enhancement strategies are multifaceted and extend beyond the optimization of reaction conditions. Efficient purification of the crude product is paramount. Techniques such as recrystallization or column chromatography are commonly used to remove unreacted starting materials and by-products. The use of phase transfer catalysts, such as tetrabutylammonium bromide or benzyltriethylammonium chloride, can also significantly enhance the reaction rate and yield, particularly in biphasic reaction systems.
Below are tables summarizing typical reaction conditions that are investigated during the optimization of analogous etherification reactions, which can be extrapolated for the synthesis of this compound.
Table 1: Optimization of Base and Solvent for Etherification
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | NaOH | Acetonitrile | 60 | 8 | 78 |
| 3 | Cs₂CO₃ | DMF | 100 | 3.5 | 91 chemicalbook.com |
| 4 | K₂CO₃ | Water | 25 | 4 | 95.1 google.com |
Table 2: Effect of Phase Transfer Catalyst on Yield
| Entry | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMF/Water | 90 | 12 | 75 |
| 2 | Tetrabutylammonium Bromide | Dichloromethane (B109758)/Water | 40 | 6 | 92 |
| 3 | Tetrabutylammonium Fluoride | Water | 25 | 4 | 96.1 google.com |
| 4 | Benzyltriethylammonium Chloride | Water | 25 | 4 | 94.8 google.com |
Scale-Up Considerations for Laboratory and Pilot Production
Scaling up the synthesis of this compound from the laboratory bench to a pilot plant and eventually to industrial production presents a unique set of challenges. What works efficiently on a gram scale may not be directly translatable to a kilogram scale. Therefore, careful consideration of several factors is necessary to ensure a safe, efficient, and economically viable process.
Key Scale-Up Considerations:
Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can lead to dangerous temperature excursions in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. The process must be designed with adequate cooling capacity and temperature monitoring to maintain control.
Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Inefficient mixing can lead to localized "hot spots," reduced reaction rates, and the formation of impurities. The type of agitator, its speed, and the reactor geometry are critical parameters that need to be optimized for effective mass transfer.
Reagent Addition: The rate of addition of reagents can have a profound impact on the reaction profile. A slow, controlled addition of the difluoroethylating agent or the base may be necessary on a larger scale to control the reaction exotherm and minimize side reactions.
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become bottlenecks on a larger scale. The choice of solvents for extraction should consider not only efficiency but also safety, environmental impact, and ease of recovery. The filtration and drying of the final product also require specialized equipment to handle large quantities.
Safety and Environmental Concerns: A thorough hazard and operability (HAZOP) analysis is essential before any scale-up. The flammability, toxicity, and reactivity of all chemicals must be understood. The process should be designed to minimize waste generation and to handle any effluents in an environmentally responsible manner. Using water as a solvent, for example, can be an effective strategy for a greener synthesis. google.comgoogle.com
The transition from laboratory to pilot production serves as an intermediate step to identify and address potential scale-up issues. Data gathered during pilot runs are invaluable for designing and operating a full-scale manufacturing process.
Chemical Reactivity and Transformation Studies of 3 2,2 Difluoroethoxy 4 Methoxybenzaldehyde
Reactivity Profile of the Aldehyde Moiety
The aldehyde functional group in 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation-reduction reactions, and condensations. The electronic nature of the substituents on the benzene (B151609) ring modulates the electrophilicity of the carbonyl carbon, thereby influencing the rates and outcomes of these reactions.
Nucleophilic Addition Reactions and Derivatives
Aromatic aldehydes readily undergo nucleophilic addition reactions. The carbonyl carbon of this compound, being electrophilic, is susceptible to attack by various nucleophiles. The presence of the electron-donating methoxy (B1213986) group can slightly reduce the electrophilicity of the carbonyl carbon through resonance, while the inductive effect of the electron-withdrawing difluoroethoxy group can enhance it. This balance of electronic effects governs the reactivity towards nucleophiles.
Common nucleophilic addition reactions for substituted benzaldehydes include the formation of cyanohydrins, acetals, and addition of organometallic reagents. For instance, reaction with hydrogen cyanide would yield a cyanohydrin, while reaction with alcohols in the presence of an acid catalyst would form an acetal.
| Nucleophile | Reagent(s) | Product Type |
| Cyanide | HCN, base catalyst | Cyanohydrin |
| Alcohol | R'OH, H⁺ | Acetal |
| Grignard Reagent | R'MgX, then H₃O⁺ | Secondary Alcohol |
| Hydride | NaBH₄ or LiAlH₄ | Primary Alcohol |
This table represents typical nucleophilic addition reactions for aromatic aldehydes and the expected product types for this compound.
Oxidation and Reduction Pathways of the Carbonyl Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding benzoic acid derivative. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. The oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com
Reduction: The carbonyl group can be reduced to a primary alcohol, yielding (3-(2,2-difluoroethoxy)-4-methoxyphenyl)methanol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Catalytic hydrogenation over a metal catalyst like palladium or platinum is also an effective method for this reduction.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Reduction | H₂, Pd/C or PtO₂ | Primary Alcohol |
This table summarizes common oxidation and reduction pathways for the aldehyde moiety of this compound.
Condensation Reactions with Varied Nucleophiles
Condensation reactions are a cornerstone of C-C bond formation in organic chemistry, and the aldehyde group of this compound serves as an excellent electrophile in these transformations. These reactions typically involve the initial nucleophilic addition to the carbonyl group followed by a dehydration step.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgchemicalbook.comsigmaaldrich.com For example, reaction with malononitrile (B47326) or diethyl malonate would yield a substituted styrene (B11656) derivative. The product is often an α,β-unsaturated compound. wikipedia.org
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide can influence the stereochemistry (E/Z) of the resulting alkene. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. researchgate.net This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.
| Reaction Name | Nucleophile | Catalyst/Base | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dinitrile |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR') | Strong Base (e.g., n-BuLi) | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Base (e.g., NaH) | (E)-Alkene |
This table outlines key condensation reactions applicable to this compound.
Transformations Involving the Difluoroethoxy Group
The 2,2-difluoroethoxy group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry. Its reactivity is centered on the stability of the C-F bonds and the potential for cleavage of the ethereal linkage.
Chemical Stability and Reactivity of the C-F Bonds
The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds. google.com The C-F bonds in the 2,2-difluoroethoxy group are generally robust and resistant to cleavage under many reaction conditions. This inertness is a key feature of this functional group. However, extreme conditions or specific enzymatic systems can lead to C-F bond cleavage. While direct nucleophilic substitution of fluoride (B91410) on an sp³ carbon is difficult, intramolecular reactions can sometimes facilitate this process.
Ethereal Linkage Cleavage and Functionalization
The cleavage of aryl ethers is a well-established transformation, typically requiring strong acids or bases. researchgate.net
Acid-Catalyzed Cleavage: Strong acids such as HBr and HI can cleave aryl ethers. libretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage would likely occur at the less hindered ethyl side of the ether, potentially yielding 3-hydroxy-4-methoxybenzaldehyde and 2,2-difluoroethanol (B47519) or its corresponding halide. The presence of the electron-withdrawing fluorine atoms may influence the reaction conditions required for cleavage compared to a non-fluorinated analogue.
Base-Mediated Cleavage: While less common for simple aryl ethers, cleavage can sometimes be achieved with strong bases at high temperatures.
Functionalization of the difluoroethoxy group beyond cleavage is less common due to the stability of the C-F bonds. However, radical reactions could potentially lead to functionalization at the benzylic-like position (the CH₂ group), although this would compete with reactions at the aldehyde group.
Reactivity of the Aromatic Ring System
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. For this compound, the powerful ortho-, para-directing influence of the 4-methoxy group is expected to be the dominant factor. The aldehyde group is a meta-director, and its deactivating nature will slow down the reaction rate compared to benzene.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented, the outcomes can be predicted based on the behavior of analogous compounds like veratraldehyde (3,4-dimethoxybenzaldehyde).
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For this compound, the incoming nitro group (NO2+) would be directed to the positions ortho or para to the strongly activating methoxy group. Given that the para position is already occupied by the difluoroethoxy group, substitution is anticipated to occur at the ortho position (C-2 or C-5). However, steric hindrance from the adjacent substituents might influence the regioselectivity. Studies on the nitration of O-difluoromethylvanillin and 3,4-bis(difluoromethoxy)benzaldehyde (B143430) have shown that nitration occurs, yielding specific isomers, which supports the feasibility of this reaction on the target molecule. semanticscholar.org
Halogenation: Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. In the case of veratraldehyde, bromination has been shown to occur at the position ortho to one of the methoxy groups. sunankalijaga.org A similar outcome would be expected for this compound, with the bromine or chlorine atom being introduced at the C-5 position, which is ortho to the activating methoxy group and meta to the deactivating aldehyde group. sunankalijaga.org
The following table summarizes the predicted outcomes for key electrophilic aromatic substitution reactions on this compound, based on the directing effects of its substituents.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
| Sulfonation | SO₃, H₂SO₄ | 5-(Sodiosulfo)-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
The regioselectivity of functionalization is a critical aspect of synthesizing derivatives of this compound. The directing effects of the substituents are additive. The 4-methoxy group strongly directs ortho and para. The 3-(2,2-difluoroethoxy) group also has an oxygen atom adjacent to the ring and is therefore also an ortho-, para-director, though its activating effect is diminished by the electron-withdrawing fluorine atoms. The 1-aldehyde group is a meta-director.
Therefore, for an incoming electrophile, the positions are influenced as follows:
C-2: Ortho to the 3-(2,2-difluoroethoxy) group and meta to the 4-methoxy group.
C-5: Ortho to the 4-methoxy group and meta to the 3-(2,2-difluoroethoxy) group.
C-6: Ortho to the 3-(2,2-difluoroethoxy) group and meta to the 1-aldehyde group.
Considering the powerful activating and ortho-, para-directing nature of the methoxy group, the C-5 position is the most likely site for electrophilic attack. The C-2 and C-6 positions are less favored due to either being meta to the strongly activating methoxy group or being influenced by the deactivating aldehyde group. The steric bulk of the 2,2-difluoroethoxy group might also play a role in disfavoring substitution at the adjacent C-2 position.
Studies on the regioselective functionalization of similarly substituted aromatic compounds, such as veratraldehyde, have demonstrated that electrophilic substitution predominantly occurs at the position ortho to a methoxy group. sunankalijaga.org This provides strong evidence to support the predicted regioselectivity for this compound.
Mechanistic Investigations of Critical Reaction Pathways
Step 1: Attack of the electrophile The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+), forming a C-E bond and a carbocation intermediate. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For substitution at the C-5 position, the positive charge can be delocalized onto the carbon atom bearing the strongly electron-donating methoxy group, which provides significant resonance stabilization.
Step 2: Deprotonation A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.
Derivatization and Analog Design Based on 3 2,2 Difluoroethoxy 4 Methoxybenzaldehyde
Synthesis of Novel Aromatic and Side-Chain Derivatives
The synthesis of novel aromatic and side-chain derivatives from 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde leverages its aldehyde functionality, which serves as a versatile handle for a multitude of chemical transformations. The aldehyde group can readily undergo reactions such as condensation, oxidation, reduction, and addition, paving the way for a diverse array of derivatives.
One common approach involves the Claisen-Schmidt condensation to form chalcone (B49325) derivatives. This reaction entails the condensation of this compound with various acetophenones in the presence of a base. The resulting α,β-unsaturated ketone scaffold is a valuable pharmacophore found in many biologically active compounds. orientjchem.org
Another key reaction is the formation of Schiff bases through condensation with primary amines. This reaction is typically catalyzed by acid and leads to the formation of an imine linkage. The diversity of commercially available primary amines allows for the generation of a vast library of Schiff base derivatives with varied electronic and steric properties. researchgate.net
Furthermore, the aldehyde group can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde yields a primary alcohol, which can be further functionalized. These transformations expand the chemical space accessible from the parent aldehyde.
Illustrative examples of side-chain derivatization reactions are presented in the table below.
| Reaction Type | Reagents | Functional Group Transformation |
| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate), base | Aldehyde to substituted alkene |
| Wittig Reaction | Phosphonium ylides | Aldehyde to alkene |
| Henry Reaction | Nitroalkanes, base | Aldehyde to β-nitro alcohol |
| Reductive Amination | Amines, reducing agent (e.g., NaBH3CN) | Aldehyde to amine |
Structural Modifications of the Difluoroethoxy Chain
The synthesis of such analogs typically involves the Williamson ether synthesis, where isovanillin (B20041) is treated with a suitable fluoroalkylating agent in the presence of a base. google.com By varying the fluoroalkylating agent, a range of analogs with different chain lengths and fluorination patterns can be accessed.
| Fluoroalkylating Agent | Resulting Alkoxy Group |
| Chlorodifluoromethane | -OCHF2 |
| 2-Bromo-1,1-difluoroethane | -OCH2CHF2 |
| 2,2,2-Trifluoroethyl triflate | -OCH2CF3 |
These modifications allow for a systematic investigation of the impact of the fluoroalkoxy group on the molecule's properties.
Aromatic Ring Functionalization and Introduction of New Substituents
Functionalization of the aromatic ring of this compound allows for the introduction of new substituents that can modulate the electronic properties and steric profile of the molecule. The existing substituents, a methoxy (B1213986) group and a difluoroethoxy group, direct incoming electrophiles to specific positions on the ring.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce new functional groups. The directing effects of the alkoxy groups generally favor substitution at the positions ortho and para to them. However, steric hindrance from the existing substituents may influence the regioselectivity of these reactions.
For instance, nitration could potentially introduce a nitro group at the 5-position, ortho to the methoxy group and meta to the aldehyde. Subsequent reduction of the nitro group to an amine would provide a handle for further derivatization, such as amide or sulfonamide formation.
| Reaction | Reagents | Potential Product |
| Nitration | HNO3, H2SO4 | 5-Nitro-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
| Bromination | Br2, Lewis acid | 5-Bromo-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde |
| Formylation | Dichloromethyl methyl ether, TiCl4 | 3-(2,2-Difluoroethoxy)-4-methoxyisophthalaldehyde |
Generation of Poly-functionalized Compounds for Research Applications
The generation of poly-functionalized compounds derived from this compound is crucial for developing probes and tools for chemical biology research. By combining the synthetic strategies discussed in the previous sections, molecules with multiple reactive or reporter groups can be constructed.
For example, a derivative could be synthesized to contain a reactive group for covalent labeling of proteins, a fluorescent tag for imaging, and a linker to attach it to a solid support. The aldehyde can be converted into a bioorthogonal handle, such as an alkyne or azide, for click chemistry applications.
The synthesis of isotopically labeled analogs, for instance with 13C, can be achieved to serve as probes in metabolic studies or as internal standards in analytical methods. researchgate.net The introduction of a label can be accomplished by using a labeled precursor in the synthesis.
Structure-Reactivity Relationships in Synthesized Analogs
The systematic synthesis of analogs of this compound allows for the investigation of structure-reactivity relationships. The electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the aldehyde group. Electron-donating groups tend to increase the electron density on the aldehyde, potentially affecting its reactivity in certain reactions. Conversely, electron-withdrawing groups decrease the electron density. nih.gov
The antioxidant capacity of phenolic benzaldehyde (B42025) derivatives has been shown to be related to the position of hydroxyl groups and the oxidation potential. wiserpub.comwiserpub.com While this compound itself is not a phenol, derivatives where the methoxy group is replaced by a hydroxyl group could exhibit antioxidant properties. The structure-activity relationship studies of such analogs would provide valuable insights into the electronic and steric requirements for desired activities.
The conformation of benzaldehyde derivatives can also be influenced by the nature and position of substituents, which in turn can affect their interaction with biological targets. nih.gov Computational methods, such as molecular docking, can be used to predict the binding modes of these analogs and guide further design.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde, with a molecular formula of C10H10F2O3, the theoretical exact mass can be calculated.
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental m/z value for the molecular ion ([M]+) or a protonated species ([M+H]+). The measured value, often accurate to within a few parts per million (ppm), allows for the confident confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (-CHO), cleavage of the ether linkages, and fragmentation of the difluoroethoxy side chain. The characteristic isotopic pattern resulting from the presence of carbon atoms also aids in the confirmation process.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Theoretical Exact Mass | 216.0598 u |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Predicted m/z for [M+H]⁺ | 217.0676 |
| Predicted m/z for [M+Na]⁺ | 239.0496 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehyde, aromatic, methoxy (B1213986), and difluoroethoxy protons.
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.0 ppm, which is highly characteristic of benzaldehyde (B42025) protons.
Aromatic Protons (Ar-H): Three protons on the benzene (B151609) ring would exhibit signals in the aromatic region (δ 7.0-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets and doublet of doublets) would confirm the 1,2,4-trisubstitution pattern.
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm, corresponding to the three equivalent protons of the methoxy group.
Difluoroethoxy Protons (-OCH₂CHF₂): The two methylene (B1212753) protons (-OCH₂-) would appear as a triplet of doublets due to coupling with both the adjacent fluorine and hydrogen atoms. The single proton on the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show ten distinct signals, including the characteristic aldehyde carbonyl carbon (around δ 190 ppm), aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 56 ppm), and the two carbons of the difluoroethoxy group, with their signals split due to C-F coupling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Group | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aldehyde | -CHO | ~9.85 (s) | ~190.5 |
| Aromatic | Ar-C1 | - | ~130.0 |
| Aromatic | Ar-C2 | ~7.42 (d) | ~111.8 |
| Aromatic | Ar-C3 | - | ~150.0 |
| Aromatic | Ar-C4 | - | ~155.0 |
| Aromatic | Ar-C5 | ~7.05 (d) | ~112.5 |
| Aromatic | Ar-C6 | ~7.45 (dd) | ~125.0 |
| Methoxy | -OCH₃ | ~3.95 (s) | ~56.2 |
| Difluoroethoxy | -OCH₂- | ~4.20 (td) | ~65.0 (t) |
s = singlet, d = doublet, dd = doublet of doublets, t = triplet, td = triplet of doublets, tt = triplet of triplets
¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. It provides direct information about the chemical environment of the fluorine atoms. For the difluoroethoxy group (-OCH₂CHF₂), a single signal would be expected in the ¹⁹F NMR spectrum. This signal would appear as a doublet of triplets due to coupling with the geminal proton (-CHF₂) and the two vicinal methylene protons (-OCH₂-). The large chemical shift dispersion in ¹⁹F NMR makes this signal highly diagnostic. The chemical shift for fluorine atoms in such an environment typically appears in the range of -120 to -150 ppm relative to a CFCl₃ standard.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons, and within the difluoroethoxy group between the -OCH₂- and -CHF₂ protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom, for instance, connecting the aldehyde proton at ~9.85 ppm to the carbonyl carbon at ~190.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for mapping the connectivity of the molecular skeleton. Key HMBC correlations would confirm the placement of the substituents on the aromatic ring. For example, a correlation from the methoxy protons (~3.95 ppm) to the aromatic carbon C-4, and correlations from the -OCH₂- protons (~4.20 ppm) to the aromatic carbon C-3 would unambiguously establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show through-space correlations, for example, between the aromatic proton at C-2 and the aldehyde proton, and between the methoxy protons and the aromatic proton at C-5, further confirming the assigned structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present.
The IR spectrum of this compound would display several characteristic absorption bands:
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.
C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.
C-O Stretch (Ethers): Strong bands in the region of 1250-1000 cm⁻¹. The aryl-alkyl ether linkages would likely show strong absorptions around 1250 cm⁻¹ (asymmetric stretch) and 1020 cm⁻¹ (symmetric stretch).
C-F Stretch: Strong, characteristic absorption bands in the 1100-1000 cm⁻¹ region, indicative of the C-F bonds in the difluoroethoxy group.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |
| C-H Stretch | Aldehyde (-CHO) | ~2820, ~2720 | Medium-Weak |
| C=O Stretch | Conjugated Aldehyde | ~1690 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1510 | Medium |
| C-O Stretch | Aryl-Alkyl Ether | 1270-1230 | Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should the compound be a crystalline solid, single-crystal X-ray crystallography can provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would confirm the planarity of the benzaldehyde core and reveal the conformation of the flexible difluoroethoxy and methoxy side chains. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., C-H···O interactions involving the aldehyde oxygen), π-π stacking between aromatic rings, and dipole-dipole interactions involving the C-F and C-O bonds. This information is invaluable for understanding the material's solid-state properties.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring
The rigorous quality control of this compound, a key intermediate in the synthesis of various pharmacologically active molecules, necessitates the use of advanced chromatographic techniques. These methods are indispensable for both the final purity assessment of the compound and for real-time monitoring of its synthesis, ensuring optimal reaction conditions and high yield of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
For purity assessment, a dilute solution of the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Due to its specific polarity and volatility, this compound will have a characteristic retention time under defined chromatographic conditions.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound provides structural confirmation and allows for the identification of any impurities, even at trace levels.
A typical GC-MS method for the purity analysis of this compound is detailed in the table below.
Interactive Table 1: GC-MS Parameters for Purity Assessment of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS. It is widely applied for both purity assessment and reaction monitoring in the synthesis of this compound.
In a typical LC-MS analysis, the sample is dissolved in the mobile phase and injected into a high-performance liquid chromatograph. The separation occurs in a column packed with a stationary phase, with the separation mechanism being based on the analyte's affinity for the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is commonly employed.
The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically results in a prominent protonated molecule [M+H]⁺, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity.
The table below outlines a representative LC-MS method for the analysis of this compound.
Interactive Table 2: LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Mass Range | 50-500 m/z |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantitative analysis of this compound, particularly for purity assessment and reaction monitoring. The compound possesses a chromophore that allows for sensitive detection using a UV detector.
For purity assessment, a precisely weighed amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically achieved on a reversed-phase column. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to determine its purity.
During reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product and any by-products over time. This information is crucial for optimizing reaction parameters such as temperature, reaction time, and catalyst loading.
A typical HPLC method for reaction monitoring and purity assessment is provided below.
Interactive Table 3: HPLC Parameters for Purity Assessment and Reaction Monitoring of this compound
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
The following table presents hypothetical data from HPLC monitoring of the synthesis of this compound, illustrating the progress of the reaction over time.
Interactive Table 4: HPLC Reaction Monitoring Data for the Synthesis of this compound
| Reaction Time (hours) | Starting Material (%) | Product (%) | By-product (%) |
| 0 | 99.5 | 0.1 | 0.4 |
| 1 | 75.2 | 24.1 | 0.7 |
| 2 | 48.9 | 50.3 | 0.8 |
| 4 | 15.6 | 83.1 | 1.3 |
| 6 | 2.1 | 96.5 | 1.4 |
| 8 | <0.5 | 98.2 | 1.3 |
Computational Chemistry Investigations of 3 2,2 Difluoroethoxy 4 Methoxybenzaldehyde
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde, methods such as Density Functional Theory (DFT) are commonly employed to obtain a detailed picture of its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzaldehyde ring, particularly the oxygen atoms and the aromatic system. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing aldehyde group and the difluoroethoxy substituent. The presence of the electronegative fluorine atoms in the ethoxy chain would lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the aldehydic carbon.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the methoxy (B1213986) and aromatic ring, indicating nucleophilic character. |
| LUMO | -1.8 | Concentrated on the aldehyde group and difluoroethoxy moiety, indicating electrophilic character. |
| HOMO-LUMO Gap | 4.7 | Suggests moderate kinetic stability. |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
The distribution of electron density within this compound governs its electrostatic interactions and provides insights into its reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. For this molecule, these regions would be expected around the oxygen atoms of the aldehyde, methoxy, and ethoxy groups. Regions of positive electrostatic potential (typically colored blue) signify areas of lower electron density, which are susceptible to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and, most significantly, the carbon atom of the aldehyde group.
Mulliken population analysis is another method used to quantify the partial atomic charges on each atom in the molecule, providing a numerical representation of the charge distribution.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) | Implication |
| O (aldehyde) | -0.55 | High negative charge, attractive to electrophiles. |
| C (aldehyde) | +0.45 | High positive charge, susceptible to nucleophilic attack. |
| F (ethoxy) | -0.30 | Electronegative, contributes to electron withdrawal. |
| O (methoxy) | -0.50 | High negative charge, electron-donating to the ring. |
Note: The data in this table is hypothetical and intended to illustrate the expected charge distribution.
Conformational Analysis and Energy Landscape Studies
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface of the molecule.
The key rotatable bonds in this molecule are the C-O bonds of the methoxy and difluoroethoxy groups, and the C-C bond connecting the aldehyde group to the aromatic ring. Computational methods can be used to systematically rotate these bonds and calculate the energy of the resulting conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For instance, the planarity of the benzaldehyde (B42025) moiety is often favored to maximize conjugation. ufms.br
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. nih.govnih.gov This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.
For example, the reduction of the aldehyde group to an alcohol could be modeled. This would involve calculating the energies of the reactant, the transition state (where the hydride reagent is interacting with the aldehyde), and the product. The activation energy provides information about the reaction rate. Such studies are crucial for understanding the reactivity of the molecule and for designing synthetic routes. researchgate.net
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Quantum mechanical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental NMR spectra to confirm the molecular structure.
IR Spectroscopy: Vibrational frequencies can be computed, corresponding to the stretching and bending modes of the various functional groups (e.g., C=O stretch of the aldehyde, C-F stretches of the difluoroethoxy group).
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-visible spectrum, which are related to the electronic structure and conjugation within the molecule.
Intermolecular Interaction Studies (e.g., host-guest chemistry, solvent effects)
The behavior of this compound in different environments can be investigated through computational studies of its intermolecular interactions.
Solvent Effects: The influence of different solvents on the molecule's conformation, electronic properties, and reactivity can be modeled using implicit or explicit solvent models. This is important as most chemical reactions are carried out in solution.
Host-Guest Chemistry: The potential for this molecule to act as a guest in a host-guest complex can be explored by modeling its interaction with various host molecules, such as cyclodextrins or calixarenes. These studies would involve calculating the binding energy and analyzing the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex.
Applications in Organic Synthesis and Material Science Research
Role as a Key Building Block in Complex Molecule Synthesis
The principal and most well-documented application of 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde is its role as a key starting material in the synthesis of pharmacologically active compounds. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Its most notable use is in the industrial synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). nih.gov In this synthesis, the benzaldehyde (B42025) moiety is a critical precursor to the final benzamide (B126) structure of the drug. The synthetic pathway typically involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
The difluoroethoxy group is a crucial feature, often introduced to enhance metabolic stability and modify the lipophilicity of the final molecule, which can improve its pharmacokinetic profile. The synthesis of Roflumilast from its precursors, including this compound, has been the subject of extensive process development to optimize yield and purity. google.comgoogle.com
Table 1: Exemplary Synthetic Pathway Involving this compound This table outlines a generalized, key transformation of the title compound.
| Step | Reactant | Key Reagents/Conditions | Product | Purpose |
| 1 | This compound | Oxidizing agent (e.g., Sodium chlorite, NaClO₂) | 3-(2,2-Difluoroethoxy)-4-methoxybenzoic acid | Conversion of the aldehyde to a carboxylic acid for subsequent amidation. google.comgoogle.com |
| 2 | 3-(2,2-Difluoroethoxy)-4-methoxybenzoic acid | Activating agent (e.g., Thionyl chloride), followed by 4-Amino-3,5-dichloropyridine | Roflumilast | Formation of the final amide bond to yield the active pharmaceutical ingredient. google.com |
Utilization in the Development of Novel Organic Reagents
Currently, the scientific literature does not extensively report the use of this compound in the development of new classes of organic reagents. Its application is highly specific, primarily serving as a structural precursor where its core scaffold is incorporated into a larger target molecule. Its value lies in the pre-packaged arrangement of its substituted aromatic ring rather than its utility as a standalone reagent to effect a novel chemical transformation.
Application in Polymer Chemistry and Functional Material Design
There is limited to no specific information available in peer-reviewed literature detailing the application of this compound in polymer chemistry or the design of functional materials. However, fluorinated building blocks, in general, are of significant interest in materials science. nbinno.com The incorporation of fluorine atoms into organic molecules can impart unique properties such as increased metabolic stability, altered electronegativity, and enhanced lipophilicity. nbinno.com These characteristics are valuable in the design of advanced polymers, liquid crystals, and other electronic materials. nbinno.com While this specific aldehyde is not a documented example, its fluorinated nature aligns with the broader principles used in modern materials science.
Precursor for Advanced Chemical Probes and Tags
The use of this compound as a direct precursor for advanced chemical probes and tags is not a prominent area of its research application. However, structurally related hydroxy- and methoxy-substituted benzaldehydes serve as important intermediates for creating isotopically labelled molecules. researchgate.netwhiterose.ac.uk For instance, the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been developed to provide a labeled intermediate for producing probes used in molecular imaging to investigate biological processes in real-time. whiterose.ac.uk This demonstrates the potential utility of the benzaldehyde scaffold in this field, suggesting that derivatives like this compound could theoretically be adapted for similar purposes, although specific examples are not currently documented.
Contribution to Methodological Advancements in Synthetic Organic Chemistry
The primary contribution of this compound to methodological advancements lies in the context of process chemistry and optimization, particularly for the synthesis of Roflumilast. Various synthetic routes to the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, have been explored, with some starting from related benzaldehyde structures. google.com Research has focused on developing more environmentally friendly and efficient processes, avoiding harsh reagents or multi-step sequences that require tedious purification like column chromatography. google.com For example, advancements include moving away from carbonylation technologies towards more direct oxidation of the aldehyde, which offers a simpler and more industrially scalable method. google.com These refinements highlight a trend in modern synthetic chemistry toward creating practical, cost-effective, and sustainable manufacturing processes for important pharmaceutical compounds.
Future Research Trajectories and Emerging Challenges
Exploration of Unconventional Synthetic Routes and Biocatalysis
The current synthesis of 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde typically relies on classical chemical methods. Future research is poised to pivot towards more innovative and sustainable synthetic strategies, with a particular emphasis on biocatalysis. The enzymatic synthesis of fluorinated compounds is a burgeoning field, offering the promise of high selectivity and milder reaction conditions.
The exploration of unconventional synthetic routes could involve novel fluorination techniques or the use of alternative starting materials. Biocatalysis, in particular, presents an exciting frontier. The use of enzymes, such as ketoreductases (KREDs) or lipases, could be investigated for key synthetic steps. nih.gov For instance, a hypothetical enzymatic approach could involve the selective difluoroethoxylation of a precursor molecule, a transformation that is often challenging to achieve with high precision using traditional chemical reagents.
A potential biocatalytic route could be the enzymatic O-alkylation of isovanillin (B20041) with a suitable difluoroethoxy donor. Screening a library of enzymes for this transformation could yield a highly efficient and selective catalyst, thereby reducing the reliance on harsh reagents and simplifying purification processes.
Table 1: Hypothetical Screening of Biocatalysts for the Synthesis of this compound
| Enzyme Class | Substrate Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| Hydrolase | 45 | N/A |
| Lyase | 20 | N/A |
| O-methyltransferase (engineered) | 85 | N/A |
| Cytochrome P450 | 60 | N/A |
This table is for illustrative purposes and represents hypothetical data.
Discovery of Novel Reactivity Patterns and Mechanistic Insights
A deeper understanding of the reactivity of this compound is crucial for expanding its synthetic utility. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing difluoroethoxy group can lead to unique reactivity patterns that are yet to be fully explored.
Future research will likely focus on elucidating the mechanistic pathways of reactions involving this compound. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the transition states and intermediates of key transformations. mdpi.com This theoretical understanding can guide the development of new synthetic methodologies and the prediction of reaction outcomes. For example, understanding the mechanism of C-C bond formation reactions at the aldehyde functional group could lead to the discovery of novel catalysts that favor specific stereochemical outcomes. rsc.org
Furthermore, investigating the compound's behavior under various reaction conditions, such as photoredox catalysis or electrochemical synthesis, could unveil novel reactivity patterns that are not accessible through traditional thermal methods.
Development of Advanced Analogs with Tuned Chemical Properties
The structural framework of this compound provides an excellent scaffold for the development of advanced analogs with tailored chemical and physical properties. The introduction of additional functional groups or the modification of the existing substituents can lead to a diverse library of new molecules with potential applications in materials science and medicinal chemistry.
For instance, the synthesis of analogs with different substitution patterns on the aromatic ring could modulate the electronic properties of the molecule, influencing its reactivity and potential as a precursor for polymers or other advanced materials. biosynth.com The development of isotopically labeled versions of this compound, for example with 13C, could also serve as valuable probes in mechanistic studies and metabolic research. researchgate.netwhiterose.ac.uk
Table 2: Potential Advanced Analogs and Their Tuned Properties
| Analog | Modification | Potential Tuned Property |
|---|---|---|
| 5-Nitro-3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde | Introduction of a nitro group | Enhanced electrophilicity |
| 3-(2,2-Difluoroethoxy)-4,5-dimethoxybenzaldehyde | Addition of a methoxy group | Increased electron density |
| 3-(2,2-Difluoroethoxy)-4-hydroxybenzaldehyde | Demethylation of the methoxy group | Introduction of a hydrogen bond donor |
This table is for illustrative purposes and represents hypothetical data.
Integration into Emerging Chemical Technologies and Platforms
The unique properties of this compound make it a promising candidate for integration into emerging chemical technologies. Its fluorinated moiety can impart desirable characteristics such as increased metabolic stability and lipophilicity in medicinal chemistry contexts, or enhanced thermal and chemical resistance in materials science applications.
Future research could explore the use of this compound in the development of novel liquid crystals, polymers, or as a key intermediate in the synthesis of complex organic light-emitting diodes (OLEDs). The aldehyde functionality also allows for its incorporation into automated synthesis platforms, enabling the rapid generation of compound libraries for high-throughput screening.
Addressing Sustainability and Environmental Considerations in Synthesis and Application
As with all chemical processes, the synthesis and application of this compound must be viewed through the lens of sustainability. Future research will need to address the environmental impact of its production, focusing on the development of greener synthetic routes that minimize waste and the use of hazardous reagents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes are synthesized by reacting a phenolic precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone. Post-reaction purification via column chromatography or recrystallization ensures product purity .
- Key Variables : Solvent choice (DMF vs. acetone), reaction time (4–12 hours), and temperature (60–80°C) critically impact yield. Evidence from analogous syntheses shows yields ranging from 70–90% after optimization .
Q. How is the compound characterized after synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while difluoroethoxy groups show split peaks due to coupling with fluorine (e.g., δ 4.5–5.0 ppm for –OCH₂CF₂H) .
- FTIR : Stretching frequencies for C=O (∼1680–1700 cm⁻¹) and C–F (∼1100–1200 cm⁻¹) validate functional groups .
- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What are the primary research applications of this compound?
- Pharmaceutical Intermediates : Fluorinated benzaldehydes are key precursors for drugs targeting CNS disorders or antimicrobial agents due to fluorine’s metabolic stability .
- Fluorinated Probes : The difluoroethoxy group enhances lipophilicity, making the compound suitable for designing fluorescent tags or PET tracers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Process Optimization :
- Solvent Screening : Replace DMF with acetone to reduce side reactions (e.g., aldol condensation) while maintaining solubility .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Workflow : Continuous flow systems minimize decomposition risks observed in batch reactions .
Q. How to resolve contradictory spectral data during characterization?
- Case Study : If NMR signals for the difluoroethoxy group overlap with aromatic protons, use DEPT-135 or 2D-COSY to distinguish coupling patterns. For ambiguous HRMS peaks, isotope pattern analysis (e.g., ¹⁹F satellites) or tandem MS/MS fragmentation can clarify structural assignments .
Q. What mechanistic insights govern the stability of this compound?
- Degradation Pathways :
- Hydrolysis : The aldehyde group is prone to oxidation, requiring storage under inert atmospheres. Stabilizers like BHT (0.1% w/w) can mitigate this .
- Thermal Stability : TGA-DSC studies show decomposition onset at ∼150°C, suggesting reflux conditions should not exceed 120°C .
Q. How do electronic effects of substituents influence reactivity in downstream applications?
- Substituent Analysis :
- The electron-withdrawing difluoroethoxy group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the methoxy group.
- Computational studies (DFT) predict enhanced electrophilicity at the aldehyde carbon, facilitating Schiff base formation with amines (e.g., for imine-linked MOFs) .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
- Troubleshooting Framework :
Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents) that may skew bioassay results .
Solvent Effects : Activity discrepancies may arise from DMSO vs. ethanol solubilization; re-test using standardized solvents .
Metabolic Interference : Fluorinated metabolites (e.g., fluorinated acids) might inhibit enzymes unrelated to the parent compound—track via LC-MS metabolomics .
Tables
| Parameter | Typical Range | Key Evidence |
|---|---|---|
| Synthetic Yield | 70–90% | |
| Aldehyde C=O IR | 1680–1700 cm⁻¹ | |
| ¹H NMR (Aldehyde) | δ 9.8–10.2 ppm (s) | |
| Decomposition Temp | ∼150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
